Cas no 86520-63-0 (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate)

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate structure
86520-63-0 structure
Product Name:2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
Numero CAS:86520-63-0
MF:C16H20Cl3NO10
MW:492.689702987671
MDL:MFCD07369652
CID:991709
PubChem ID:125307165
Update Time:2024-10-26

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • .alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
    • 2,3,4,6-Tetra-O-acet
    • (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • -<small>D<
    • 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
    • A-D-Galactopyranose,2,3,4,6-Tetraacetate 1-(2,2,2-Trichloroethanimidate)
    • O-(2,3,4,6-O-Tetraacetyl-α-D-galactoside)Trichloroacetamide ester
    • 2,3,4,6-Tetra-O-acetyl-
    • A-D-galactopyranosyl Trichloroacetimidate
    • DTXSID00454862
    • 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
    • CS-0168539
    • AKOS025295848
    • T73013
    • BS-46667
    • [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
    • [(2R,3S,4S,5R,6R)-3,4,5-TRIS(ACETYLOXY)-6-[(2,2,2-TRICHLOROETHANIMIDOYL)OXY]OXAN-2-YL]METHYL ACETATE
    • 2,3,4,6-Tetra-O-acetyl-?-D-galactopyranosyl Trichloroacetimidate
    • 86520-63-0
    • SCHEMBL414930
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate?
    • (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl trichloroacetimidate
    • MDL: MFCD07369652
    • Inchi: 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
    • Chiave InChI: IBUZGVQIKARDAF-MBJXGIAVSA-N
    • Sorrisi: O([C@H]1[C@@H](OC(=O)C)[C@@H](COC(=O)C)O[C@H](OC(=N)C(Cl)(Cl)Cl)[C@@H]1OC(=O)C)C(=O)C

Proprietà calcolate

  • Massa esatta: 491.01500
  • Massa monoisotopica: 491.015279g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 12
  • Complessità: 695
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 148Ų

Proprietà sperimentali

  • Punto di fusione: 120.0 to 124.0 deg-C
  • PSA: 147.51000
  • LogP: 1.53330

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Informazioni sulla sicurezza

  • Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
  • Condizioni di conservazione:<0°C

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-5G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
5g
¥990.00 2024-04-15
abcr
AB261830-1 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
1 g
€184.40 2023-07-20
abcr
AB261830-5 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
5 g
€553.00 2023-07-20
Chemenu
CM481761-5g
.alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
86520-63-0 95%+
5g
$*** 2023-03-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-1G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
1g
¥290.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-200mg
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
200mg
¥347.40 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
1g
¥840.60 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
1g
¥1530.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-5g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
5g
¥5270.0 2022-06-10
Biosynth
MT05377-250 mg
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
86520-63-0
250MG
$76.23 2023-01-03

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  rt
Riferimento
Monosaccharide Analogues of Anticancer Peptide R-Lycosin-I: Role of Monosaccharide Conjugation in Complexation and the Potential of Lung Cancer Targeting and Therapy
Zhang, Peng; et al, Journal of Medicinal Chemistry, 2019, 62(17), 7857-7873

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 2 h, rt
Riferimento
Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing
Durantie, Estelle; et al, Chemistry - A European Journal, 2012, 18(26), 8208-8215

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 50 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  1 h, 0 °C
Riferimento
Preparation of linear oligosaccharides by a simple mono-protective chemo-enzymatic approach
Filice, Marco; et al, Tetrahedron, 2008, 64(39), 9286-9292

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, rt
Riferimento
Chemoenzymatic Synthesis of a Glycolipid Library and Elucidation of the Antigenic Epitope for Construction of a Vaccine Against Lyme Disease
Stuebs, Gunthard; et al, Chemistry - A European Journal, 2010, 16(11), 3536-3544

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Diethyl ether ,  Ethanol ,  Hexane
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane
Riferimento
Lipase-assisted synthesis of β-Gal-(1→3)-GalNAc
Hsiao, Kwo Feng; et al, Synlett, 1996, (10), 966-968

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine, acetate (1:1) Solvents: Dimethylformamide ,  Dichloromethane ;  60 °C; 60 min, 0 °C
Riferimento
Synthesis and Enzyme-Specific Activation of Carbohydrate-Geldanamycin Conjugates with Potent Anticancer Activity
Cheng, Hao; et al, Journal of Medicinal Chemistry, 2005, 48(2), 645-652

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Carbonic acid, compd. with N,N-dimethylmethanamine (1:2) (polymer supported) Solvents: Dichloromethane ;  3.5 h, rt
Riferimento
A study of polymer-supported bases for the solution phase synthesis of glycosyl trichloroacetimidates
Chiara, Jose Luis; et al, Tetrahedron Letters, 2005, 46(14), 2445-2448

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
Riferimento
SnCl4- and TiCl4-Catalyzed Anomerization of Acylated O- and S-Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates
Pilgrim, Wayne; et al, Journal of Organic Chemistry, 2010, 75(20), 6747-6755

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N,N-Dimethyl-1,3-propanediamine Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  45 min, rt
Riferimento
3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry
Andersen, Sofie Meng; et al, Organic Letters, 2015, 17(4), 944-947

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Dichloromethane ;  1 h, 0 - 5 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 - 5 °C; 3 h, rt
Riferimento
Photocontrollable Intermittent Release of Doxorubicin Hydrochloride from Liposomes Embedded by Azobenzene-Contained Glycolipid
Liu, Danyang; et al, Langmuir, 2017, 33(4), 1004-1012

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 1 h, rt
Riferimento
Carbohydrate Microarrays by Microcontact Printing
Wendeln, Christian; et al, Langmuir, 2010, 26(7), 4933-4940

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Raw materials

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Preparation Products

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd